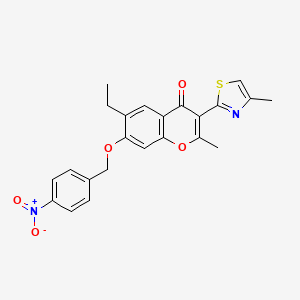

![molecular formula C16H25N3O2S B2894681 3-methoxy-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide CAS No. 2309312-72-7](/img/structure/B2894681.png)

3-methoxy-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methoxy-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide, also known as MT-45, is a synthetic opioid analgesic drug that belongs to the piperidine class of compounds. It was first synthesized in the 1970s by a team of researchers at the University of Michigan, and has since been used in scientific research as a tool to study the opioid receptor system.

Scientific Research Applications

Nuclear Staining and Chromatin Analysis

Compounds with a thiophene nucleus have been used in nuclear staining to identify features such as chromatin fragmentation and condensation, which are crucial in cell death studies and cancer research .

Fungicidal Activity

Thiophene derivatives have shown promise as fungicides, particularly when modified with certain functional groups. This suggests that our compound could potentially be developed for agricultural or pharmaceutical fungicidal applications .

Anti-inflammatory Agents

Some thiophene compounds act as anti-inflammatory agents. Given the structural similarity, 3-methoxy-N-(thiophen-2-yl)-[1,4’-bipiperidine]-1’-carboxamide might be explored for its anti-inflammatory properties .

Serotonin Antagonists

Thiophene derivatives have been used in the treatment of various conditions as serotonin antagonists. This compound could be investigated for its potential effects on serotonin pathways .

Metal Ion Sensing

Thiophene compounds have been utilized in the development of sensors for metal ions, such as Fe3+. The compound could be researched for its selectivity and sensitivity in detecting specific metal ions .

Mechanism of Action

Target of Action

It is known that thiophene and its substituted derivatives, which are structurally similar to the compound , have a wide range of therapeutic properties . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Mode of Action

It is known that thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene, functions as a norepinephrine–dopamine reuptake inhibitor and/or releasing agent . It is likely that 3-methoxy-N-(thiophen-2-yl)-[1,4’-bipiperidine]-1’-carboxamide may have a similar mode of action.

Biochemical Pathways

It is known that thiopropamine is metabolized into active 4-hydroxymethiopropamine and thiophene s-oxides . These metabolites are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .

Pharmacokinetics

It is known that thiopropamine and especially its metabolite thiopropamine are excreted renally, unchanged .

Result of Action

It is known that thiophene derivatives are remarkably effective compounds with respect to their biological and physiological functions .

Action Environment

It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .

properties

IUPAC Name |

4-(3-methoxypiperidin-1-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2S/c1-21-14-4-2-8-19(12-14)13-6-9-18(10-7-13)16(20)17-15-5-3-11-22-15/h3,5,11,13-14H,2,4,6-10,12H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSIJYPPGOBIFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2CCN(CC2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2894598.png)

![2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2894599.png)

![1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2894600.png)

![1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2894601.png)

![[4-[(Z)-2-Cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2894604.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2894612.png)

![2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2894615.png)

![N-[4-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2894616.png)

![2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide](/img/structure/B2894617.png)